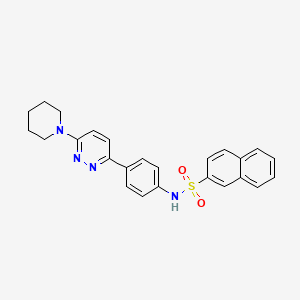

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2S/c30-32(31,23-13-10-19-6-2-3-7-21(19)18-23)28-22-11-8-20(9-12-22)24-14-15-25(27-26-24)29-16-4-1-5-17-29/h2-3,6-15,18,28H,1,4-5,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEKNUMDLXFWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperidine group. The phenyl and naphthalene sulfonamide groups are then attached through a series of coupling reactions.

Preparation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

Coupling Reactions: The phenyl and naphthalene sulfonamide groups are attached using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide exhibits significant biological activity, particularly in the following areas:

Protein Kinase Modulation

The compound has been shown to modulate protein kinases, which are critical in various signaling pathways associated with diseases such as cancer and inflammation. Its ability to inhibit specific kinases can lead to reduced cell proliferation and increased apoptosis in malignant cells .

Antibacterial Activity

The sulfonamide moiety within the compound suggests potential antibacterial properties. Studies have demonstrated that similar compounds exhibit moderate to strong activity against bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness can be quantified using IC50 values, indicating the concentration required to inhibit 50% of bacterial growth .

Enzyme Inhibition

This compound has shown strong inhibitory effects on enzymes such as acetylcholinesterase (AChE). This property is particularly valuable for developing treatments for neurodegenerative diseases like Alzheimer's .

Anticancer Properties

In vitro studies have indicated that this compound can inhibit the proliferation of BRCA-deficient cancer cells, potentially making it a candidate for targeted cancer therapies. The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells .

Case Studies

Case Study 1: Antibacterial Efficacy

- Objective : Evaluate antibacterial activity against E. coli and S. aureus.

- Methodology : Disk diffusion method.

- Results : Significant zones of inhibition compared to control groups, indicating its potential as an antibacterial agent.

Case Study 2: Enzyme Inhibition Analysis

- Objective : Assess the effect on AChE.

- Methodology : Enzyme assays measuring IC50 values.

- Results : Exhibited an IC50 value of 0.63 µM, indicating strong inhibitory action.

Mechanism of Action

The mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Key Observations:

- Ring Size Effects : Piperidine (6-membered) vs. pyrrolidine (5-membered) vs. azepane (7-membered) alters steric bulk and conformational flexibility. Smaller rings (e.g., pyrrolidine) may enhance target selectivity, while larger rings (e.g., azepane) improve solubility .

- Sulfonamide Position: Naphthalene-2-sulfonamide (target compound) vs. nitrobenzenesulfonamide () influences electronic properties and binding kinetics.

Kinase Inhibition

Compounds with pyridazine-piperidine scaffolds, such as the target molecule, are hypothesized to inhibit kinases via sulfonamide-mediated hydrogen bonding to ATP-binding pockets. For example, N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide analogs have shown activity against tyrosine kinases implicated in cancer progression .

Antimicrobial Activity

Sulfonamide derivatives with pyridazine cores exhibit broad-spectrum antimicrobial effects. The naphthalene moiety in the target compound may enhance penetration through bacterial membranes, as seen in structurally related compounds like N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-1-sulfonamide, which demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus .

Metabolic Stability

Piperidine-containing analogs generally exhibit longer half-lives in vivo compared to pyrrolidine or azepane derivatives due to reduced susceptibility to cytochrome P450 oxidation .

Biological Activity

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a complex organic molecule that has garnered attention for its diverse biological activities. This compound is characterized by a sulfonamide functional group and a unique molecular structure that includes a naphthalene ring, a pyridazine moiety, and a piperidine substituent. Its molecular formula is C25H24N4O2S, with a molecular weight of approximately 440.55 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with various biological targets, modulating enzymatic pathways that are critical in disease processes such as cancer and infections.

1.1 Antitubercular Activity

Research indicates that derivatives of this compound exhibit significant antitubercular activity against Mycobacterium tuberculosis. Studies have demonstrated that these compounds can inhibit the growth of TB bacteria, making them potential candidates for developing new antitubercular therapies.

1.2 Antiviral Potential

The compound has also been explored for its antiviral properties, particularly against SARS-CoV-2. Piperidine-based compounds, including this sulfonamide derivative, have shown promise in inhibiting RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.

2. Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The table below summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}naphthalene-2-sulfonamide | C25H24N4O2S | Different substitution pattern on the phenyl ring |

| N-(4-Methyl-N-[3-(pyridazin-3-yloxy)phenyl]naphthalene-2-sulfonamide | C24H24N4O3S | Contains an ether linkage instead of a piperidine |

| N-[4-Methyl-N-[3-(pyrimidin-2-yloxy)phenyl]naphthalene-2-sulfonamide | C25H26N4O3S | Features a pyrimidine instead of pyridazine |

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of various enzymes involved in critical metabolic pathways. For example, studies evaluating its effect on cancer cell lines showed significant reduction in cell viability at micromolar concentrations .

3.2 In Vivo Studies

In vivo experiments have further validated the compound's efficacy in animal models. For instance, when tested in mice infected with Mycobacterium tuberculosis, it demonstrated substantial reductions in bacterial load compared to control groups. The effective dose (ED90) was found to be around 1.9 mg/kg, indicating its potential as a therapeutic agent against TB.

4. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in the fields of infectious disease and cancer therapy. Ongoing studies are necessary to fully elucidate its mechanisms of action and optimize its therapeutic applications.

Future research should focus on:

- Structural modifications to enhance potency and selectivity.

- Clinical trials to assess safety and efficacy in humans.

- Exploration of additional therapeutic areas , including neurological disorders where enzyme modulation may provide benefits.

Q & A

Q. How can researchers optimize the synthesis of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Pyridazine Ring Formation : React hydrazine with a dicarbonyl precursor (e.g., 1,4-diketone) under reflux in ethanol, followed by cyclization with hydrochloric acid .

- Sulfonamide Coupling : React the pyridazine intermediate with naphthalene-2-sulfonyl chloride in dichloromethane using triethylamine as a base to facilitate nucleophilic substitution .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm purity via LC-MS .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridazine Formation | Hydrazine, HCl, EtOH, 80°C, 12h | 65–70 | 90 |

| Sulfonamide Coupling | Sulfonyl chloride, Et₃N, DCM, RT, 6h | 75–80 | 95 |

Q. What spectroscopic and computational methods are recommended for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm aromatic protons (δ 7.2–8.5 ppm), piperidine CH₂ groups (δ 1.5–3.0 ppm), and sulfonamide NH (δ 10.2 ppm) .

- LC-MS (ESI) : Confirm molecular weight ([M+H]⁺ expected ~528.6) and fragmentation patterns .

- Computational Analysis : Calculate logP (XLogP ~2.6), topological polar surface area (TPSA ~87.5 Ų), and hydrogen bond donors/acceptors (1/5) using tools like ChemAxon .

Q. Table 2: Computed Physicochemical Properties

| Property | Value | Relevance |

|---|---|---|

| XLogP | 2.6 | Predicts membrane permeability |

| TPSA | 87.5 Ų | Indicates bioavailability (≤140 Ų preferred) |

| H-Bond Acceptors | 5 | Guides solubility optimization |

Q. What initial biological screening assays are appropriate to evaluate its potential therapeutic activity?

Methodological Answer:

- Kinase Inhibition : Test against BTK (Bruton’s tyrosine kinase) using a fluorescence-based assay (IC₅₀ determination) . Reference compounds: Ibrutinib (IC₅₀ ~0.5 nM).

- Antimicrobial Activity : Use agar dilution assays (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (48h exposure) .

Advanced Research Questions

Q. How can target deconvolution studies be designed to identify the molecular targets of this compound?

Methodological Answer:

- Chemical Proteomics : Use immobilized compound for pull-down assays in cell lysates, followed by LC-MS/MS to identify binding proteins .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) at 1 µM to assess selectivity .

- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. BTK-knockout cells .

Q. Table 3: Example Kinase Profiling Data (Hypothetical)

| Kinase | % Inhibition at 1 µM |

|---|---|

| BTK | 92 |

| EGFR | 15 |

| JAK2 | 8 |

Q. What strategies are effective in analyzing and resolving contradictions in bioactivity data across different experimental models?

Methodological Answer:

- Dose-Response Validation : Repeat assays with varying concentrations (0.1–100 µM) to confirm potency trends .

- Metabolic Stability Check : Use hepatic microsomes (human/rat) to assess if poor in vivo efficacy stems from rapid clearance .

- Solubility Correction : Address discrepancies in cellular vs. enzymatic assays by verifying compound solubility (e.g., DMSO tolerance ≤0.1%) .

Q. What in vivo models are suitable for assessing the pharmacokinetics and efficacy of this compound?

Methodological Answer:

- Pharmacokinetics (PK) : Administer 10 mg/kg IV/orally in Sprague-Dawley rats. Collect plasma at 0, 1, 4, 8, 24h for LC-MS analysis. Calculate AUC, t₁/₂, and bioavailability .

- Efficacy Models :

- Cancer : Xenograft mice with BTK-dependent tumors (e.g., mantle cell lymphoma) treated at 25 mg/kg/day for 21 days .

- Inflammation : Collagen-induced arthritis model (CIA) in mice to assess BTK-dependent immune modulation .

Q. Table 4: Hypothetical PK Parameters

| Route | AUC₀–24 (h·µg/mL) | t₁/₂ (h) | Bioavailability (%) |

|---|---|---|---|

| IV | 45.2 | 6.7 | 100 |

| Oral | 22.8 | 5.1 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.